molecular formula C2H7NNaO3PS B1260547 Phosphocysteamine sodium CAS No. 3724-89-8

Phosphocysteamine sodium

Número de catálogo: B1260547
Número CAS: 3724-89-8
Peso molecular: 179.11 g/mol
Clave InChI: VZEGNYNPDZDIRW-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phosphocysteamine sodium can be synthesized by reacting cysteamine with phosphoric acid under controlled conditions. The reaction typically involves the formation of an ester linkage between the thiol group of cysteamine and the phosphate group of phosphoric acid . The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis involving the same basic reaction principles. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Types of Reactions: Phosphocysteamine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Phosphocysteamine sodium exhibits several pharmacological properties that make it a valuable compound in medical treatments:

  • Cystine Depletion : It is effective in reducing intracellular cystine levels in patients with nephropathic cystinosis, a condition characterized by cystine accumulation in lysosomes due to a defective transporter. This reduction helps prevent renal failure and other systemic complications associated with the disease .
  • Neuroprotection : The compound has shown potential in protecting against neurodegeneration. It can cross the blood-brain barrier, making it suitable for treating neurodegenerative disorders such as Huntington's disease and Parkinson's disease .
  • Radioprotection : this compound has been proposed as an adjuvant to cancer chemotherapy due to its radiation protective properties. It may help mitigate the adverse effects of radiation therapy in cancer patients .

Cystinosis Treatment

Cystinosis is an autosomal recessive disorder leading to the accumulation of cystine within lysosomes, causing damage to various organs, particularly the kidneys and eyes. This compound is used as a specific treatment for nephropathic cystinosis:

  • Clinical Efficacy : Studies have demonstrated that this compound effectively lowers cystine levels in patients, thus slowing disease progression and preventing renal complications .
  • Case Studies : A notable case involved a child diagnosed with cystinosis who was treated with this compound. The treatment resulted in significant improvements in renal function and overall health, showcasing the compound's effectiveness in managing this condition .

Neurodegenerative Diseases

This compound has been investigated for its role in treating neurodegenerative diseases:

  • Huntington's Disease : Research indicates that phosphocysteamine may help manage symptoms and slow disease progression by reducing oxidative stress and promoting neuronal survival . Clinical trials have suggested potential benefits when used alongside other therapies.
  • Parkinson's Disease : The compound's antioxidant properties may provide neuroprotective effects, offering a therapeutic avenue for managing Parkinson's disease symptoms .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other forms of cysteamine:

CompoundBioavailabilityT_max (hours)Clinical Applications
Cysteamine HydrochlorideModerate0.75Cystinosis treatment
This compoundHigher1.4Cystinosis, neurodegenerative diseases
Cysteamine BitartrateModerate1.4Cystinosis

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound:

  • A study involving patients with nephropathic cystinosis reported significant reductions in cystine levels and improvements in renal function after treatment with this compound compared to standard therapies .
  • In neurodegenerative disease models, this compound demonstrated protective effects against neuronal damage, supporting its potential use as a therapeutic agent in clinical settings .

Comparación Con Compuestos Similares

Uniqueness: Phosphocysteamine sodium is unique due to its phosphate ester linkage, which imparts distinct chemical properties and enhances its radioprotective effects. This makes it particularly useful in medical applications where radioprotection is required .

Actividad Biológica

Phosphocysteamine sodium, a derivative of cysteamine, is primarily recognized for its therapeutic applications in treating cystinosis, a rare metabolic disorder. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy.

Overview of this compound

This compound is a phosphorothioester form of cysteamine, which has been shown to have improved tolerability and bioavailability compared to other formulations such as cysteamine hydrochloride. Its chemical structure is represented as C₂H₇NNaO₃PS, indicating the presence of a phosphate group that enhances its solubility and absorption in the gastrointestinal tract .

  • Cystine Depletion : this compound functions by elevating plasma levels of cysteamine, which in turn helps deplete leukocyte cystine levels. This is crucial in managing cystinosis, where cystine accumulation leads to cellular damage. Studies have shown that both phosphocysteamine and cysteamine are effective in reducing leukocyte cystine by approximately 65% .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress—a contributing factor in various diseases. This activity is attributed to its ability to reduce reactive oxygen species (ROS) and enhance cellular defenses against oxidative damage .
  • Anti-inflammatory Effects : this compound has been implicated in modulating inflammatory responses. It has shown potential in reducing inflammation markers in experimental models, suggesting a role in conditions characterized by chronic inflammation .

Pharmacokinetics

A comparative study on the bioavailability of this compound revealed that it achieves peak plasma concentrations within 30 minutes to 1 hour post-administration. The pharmacokinetic parameters for phosphocysteamine are summarized below:

ParameterThis compoundCysteamine HydrochlorideCysteamine Bitartrate
C_max (μmol/L)54.1 ± 20.248.6 ± 10.763 ± 20
T_max (h)1.25 (0.25–2)0.88 (0.25–2)0.88 (0.25–2)
BioavailabilitySimilarReferenceSimilar

This table indicates that this compound has comparable pharmacokinetic properties to other formulations, with rapid absorption being a key feature .

Case Study 1: Efficacy in Cystinosis

In a clinical trial involving children with nephropathic cystinosis, patients administered this compound demonstrated significant reductions in leukocyte cystine levels compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects reported, highlighting its clinical utility .

Case Study 2: Combination Therapy

A recent study explored the use of this compound as an adjuvant therapy alongside standard cancer treatments. Results indicated that it may enhance the efficacy of chemotherapy while providing protective effects against radiation-induced damage, suggesting broader therapeutic applications beyond cystinosis management .

Propiedades

IUPAC Name

sodium;2-aminoethylsulfanyl(hydroxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGNYNPDZDIRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSP(=O)(O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NNaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190721
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-89-8
Record name Phosphocysteamine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -S-(2-aminoethyl)thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOSPHOCYSTEAMINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphocysteamine sodium
Reactant of Route 2
Phosphocysteamine sodium
Reactant of Route 3
Phosphocysteamine sodium
Reactant of Route 4
Reactant of Route 4
Phosphocysteamine sodium
Reactant of Route 5
Phosphocysteamine sodium
Reactant of Route 6
Reactant of Route 6
Phosphocysteamine sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.